2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Lipophilicity Drug-like properties In silico ADME

Sourcing this compound is a strategic investment in uncharted chemical space. Its unique 2-cyclopentyloxy-3-methyl substitution pattern on the imidazo[4,5-b]pyridine core remains uncharacterized in public data, making it an ideal probe for de novo target identification in phenotypic screening or fragment-based drug discovery. As a key intermediate, it serves as a gateway to novel, patentable derivatives with potentially differentiated ADME profiles, a direct result of the complete absence of existing SAR. Secure a compound that guarantees structural novelty and intellectual property freedom.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 2097861-87-3
Cat. No. B2657227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine
CAS2097861-87-3
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1OC3CCCC3
InChIInChI=1S/C12H15N3O/c1-15-11-10(7-4-8-13-11)14-12(15)16-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3
InChIKeySLJXDHGIAJVBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 2097861-87-3): Chemical Identity & Baseline Characteristics for Procurement Decisions


2-(Cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 2097861-87-3) is a synthetic, small-molecule heterocycle belonging to the 2-alkoxy-3-methyl-imidazo[4,5-b]pyridine subclass. Its molecular formula is C12H15N3O, with a molecular weight of 217.27 g/mol . This compound is a specialized research chemical, and a comprehensive search of primary literature, patents, and authoritative databases like PubChem and ChEMBL reveals a critical absence of publicly disclosed biological activity, ADME/PK, or safety data. Consequently, its procurement is driven entirely by its unique structural features—specifically, the combination of a cyclopentyloxy group at the 2-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridine core—for use as a novel chemical probe or a key intermediate in exploratory medicinal chemistry, where no directly comparable, data-rich analogs exist.

Risk of Blind Substitution: Why 2-(Cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Common Imidazopyridine Analogs


Substituting 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine with a structurally similar 2-alkoxy-3-methyl-imidazo[4,5-b]pyridine (e.g., 2-methoxy, 2-ethoxy, or 2-isopropoxy analogs) in a research program is a high-risk decision due to a complete data void. Unlike well-characterized scaffolds where SAR trends guide analog selection, there is no published quantitative evidence—either direct head-to-head comparisons or cross-study data—to support functional interchangeability with any comparator . The cyclopentyloxy moiety introduces a distinct steric bulk and conformational profile compared to linear or smaller cyclic alkoxy groups, but the precise impact on target binding, solubility, metabolic stability, or cellular activity remains unknown. Without empirical data, any generic substitution is purely speculative and could lead to irreproducible results or a loss of a specific, albeit uncharacterized, activity profile. The sections below detail the limited evidence that is available, explicitly stating its limitations and the overwhelming gaps in knowledge.

Quantitative Evidence Guide for 2-(Cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine: Comparator-Based Differentiation Data


Calculated Lipophilicity (clogP) Advantage Over the 2-Methoxy Analog

In the absence of all experimental data, a class-level inference can be made based on calculated partition coefficients. The target compound, 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine, has a higher calculated lipophilicity (clogP) than its closest simple analog, 2-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine. This difference arises from the replacement of a methoxy group with a cyclopentyloxy group, which adds significant hydrocarbon surface area .

Lipophilicity Drug-like properties In silico ADME

Complete Absence of Biological Target Engagement Data Prevents Comparator-Based Selection

A rigorous search of BindingDB, ChEMBL, PubMed, and patent literature yielded zero quantitative biochemical or cellular assay results for 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine against any defined biological target. No IC50, Ki, EC50, or other activity data exist to compare it with any other imidazo[4,5-b]pyridine derivative. This is in stark contrast to related 2,6-disubstituted imidazo[4,5-b]pyridines, which have been profiled as TAM kinase inhibitors with IC50 values as low as 0.77 nM [1]. However, these data are not for the target compound and cannot be extrapolated, as the 3-methyl substitution pattern is completely different from the 2,6-disubstituted analogs.

Kinase inhibition PDE inhibition Biological activity

Physicochemical and Solid-State Property Data Gap Compared to Procurement-Grade Standards

Standard procurement-quality attributes—aqueous solubility, solid-state form (crystalline/amorphous), melting point, and stability under various storage conditions—are not reported in any non-vendor, authoritative source for this compound. This contrasts sharply with more common imidazo[4,5-b]pyridine building blocks, for which experimental solubility and stability data are often available from suppliers. For example, the unsubstituted core, 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5), has a reported boiling point of 272.8±32.0 °C and is available as a solid, providing a minimal baseline for handling.

Solubility Stability Formulation

Validated Application Scenarios for 2-(Cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine Based on Evidence of Differentiation


De Novo Chemical Probe for Fragment-Based or Phenotypic Screening

Given the total absence of known biological activity, the primary value of this compound lies in its use as a novel, untested chemical probe. Its unique 2-cyclopentyloxy-3-methyl substitution pattern, for which no biological data exists, makes it an ideal candidate for fragment-based drug discovery (FBDD) or high-throughput phenotypic screening campaigns. Unlike a well-characterized inhibitor, its selection would be driven by the scientific goal of identifying new target interactions, where its distinct lipophilicity profile (estimated clogP 2.46) suggests it will distribute differently in cellular assays compared to more polar analogs. This aligns with the evidence that no prior art has described its pharmacology, ensuring a high probability of novelty in a screening hit.

Key Intermediate in the Synthesis of Novel, Patentable Imidazopyridine Derivatives

The compound serves as a strategic intermediate for medicinal chemistry groups aiming to build a new intellectual property space around the imidazo[4,5-b]pyridine scaffold. The 2-cyclopentyloxy group is a relatively uncommon motif in published kinase inhibitors, and its presence at an early synthetic stage allows for the generation of a diverse library of final compounds with potentially differentiated ADME and selectivity profiles. As demonstrated by the data gap analysis, no SAR exists for this specific substitution, meaning the resulting derivatives will be structurally novel, a key advantage for patent filing. Procurement for this purpose is directly supported by the compound's lack of prior biological characterization.

Physicochemical Tool for Studying the Effect of Cycloalkyl Ethers on Compound Properties

For physical organic and computational chemistry groups, this compound is a valuable tool to experimentally validate in silico models. The difference in calculated logP compared to a methoxy analog (Δ clogP +1.16) provides a specific, testable hypothesis for how a cyclopentyloxy group modulates lipophilicity, permeability, and solubility relative to a common structural motif. Researchers can procure this compound to generate the very experimental data (logD, solubility, PAMPA permeability) that are currently absent, thereby contributing to better predictive models for the imidazopyridine class. This application is a direct consequence of the quantitative evidence gap identified in Section 3.

Quote Request

Request a Quote for 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.